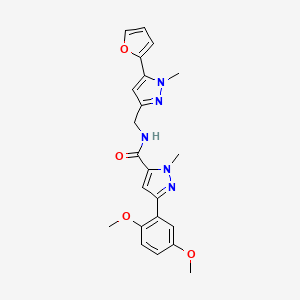![molecular formula C7H13N3OS B2697250 5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol CAS No. 749906-86-3](/img/structure/B2697250.png)
5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol (DMDO) is a compound that has been studied for its potential applications in various scientific research fields. DMDO is a thiol compound with a chemical structure composed of a five-membered ring containing a nitrogen atom and a sulfur atom. It is a derivative of oxadiazole, which is a heterocyclic compound containing four nitrogen atoms and two oxygen atoms. DMDO has been studied for its potential applications in fields such as biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1,3,4-oxadiazole derivatives, including those structurally related to 5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol, have been studied for their corrosion inhibition properties. For example, Ammal et al. (2018) investigated the corrosion inhibition ability of certain 1,3,4-oxadiazole derivatives on mild steel in sulfuric acid, finding that these compounds formed a protective layer on the steel surface, thereby inhibiting corrosion (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of 1,3,4-oxadiazole derivatives. Gul et al. (2017) synthesized a series of these compounds and found them to be active against various microbial species. This suggests potential applications in the development of new antimicrobial agents (Gul et al., 2017).
Enzyme Inhibition and Biological Screening
1,3,4-oxadiazole derivatives have also been evaluated for their biological activities, including enzyme inhibition. For instance, Abbasi et al. (2013) synthesized S-substituted derivatives of 5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol and evaluated them for enzyme inhibition, finding some compounds demonstrated moderate inhibitory activity against cholinesterases (Abbasi et al., 2013).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that similar compounds interact with their targets and cause changes that result in their anti-infective properties .
Biochemical Pathways
Related compounds have been found to have a broad spectrum of biological activities, indicating that they may affect multiple pathways .
Result of Action
Similar compounds have shown potent antitumor activity, indicating that they may have a significant effect at the molecular and cellular level .
Eigenschaften
IUPAC Name |
5-[1-(dimethylamino)propyl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS/c1-4-5(10(2)3)6-8-9-7(12)11-6/h5H,4H2,1-3H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGORZBYZGUULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NNC(=S)O1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2697168.png)
![N-(2-Chloro-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide](/img/structure/B2697169.png)

![1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea](/img/structure/B2697171.png)




![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(methylthio)nicotinamide](/img/structure/B2697181.png)
![6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2697182.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2697185.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide](/img/structure/B2697186.png)